Methyl 4-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate

c-Met inhibition Kinase selectivity Cancer

This furan-substituted pyridazine-piperidine carboxamide is a critical chemical tool for c-Met kinase selectivity studies. Its unique methyl benzoate terminus serves as a metabolic soft spot or prodrug handle, differentiating it from non-selective phenyl analogs. Essential for oncology target validation in glioblastoma (U87-MG) and renal cell carcinoma (Caki-1) models. Ensure reproducibility in your kinase profiling—procure this reference standard today.

Molecular Formula C22H22N4O4
Molecular Weight 406.442
CAS No. 1105233-50-8
Cat. No. B2888268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate
CAS1105233-50-8
Molecular FormulaC22H22N4O4
Molecular Weight406.442
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4
InChIInChI=1S/C22H22N4O4/c1-29-22(28)16-4-6-17(7-5-16)23-21(27)15-10-12-26(13-11-15)20-9-8-18(24-25-20)19-3-2-14-30-19/h2-9,14-15H,10-13H2,1H3,(H,23,27)
InChIKeyBDPRBLXISGFLGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate – Compound Class & Baseline Characteristics for Procurement Assessment


Methyl 4-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate (CAS 1105233‑50‑8) is a multi‑heterocyclic small molecule that integrates a furan‑substituted pyridazine, a piperidine‑4‑carboxamide linker, and a methyl benzoate terminus. It belongs to the substituted pyridazine carboxamide class, which has been disclosed in patent literature as targeting protein kinases—particularly c‑Met—for oncology indications [1]. The compound’s structural blueprint is distinct from simple pyridazine analogs due to the simultaneous presence of the electron‑rich furan ring and the hydrogen‑bond‑capable methyl benzoate moiety, both of which are expected to influence target binding and physicochemical properties.

Why Generic Pyridazine or Piperidine Carboxamide Substitution Cannot Replace Methyl 4-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate


Pyridazine‑based kinase inhibitors are highly sensitive to the nature and position of substituents on both the pyridazine core and the appended amide/ester groups. The patent family covering this compound explicitly teaches that unsaturated heterocycles (such as furan) at the pyridazine 6‑position are critical for achieving selectivity toward c‑Met over other kinases [1]. In contrast, simple phenyl or hydrogen substitution at this position often yields potent but non‑selective kinase inhibition, increasing the risk of off‑target effects. Furthermore, the methyl ester on the benzoate ring can serve as a metabolic soft spot or a prodrug handle, a feature absent in close analogs bearing phenyl or unsubstituted benzamide termini. Therefore, interchanging this compound with a generic pyridazine‑piperidine‑carboxamide without the furan‑2‑yl and methyl‑benzoate motifs would likely result in a different selectivity profile, altered cellular potency, and diverging ADME properties, undermining the reproducibility of kinase‑targeted studies.

Quantitative Differentiation Evidence for Methyl 4-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate vs. Closest Analogs


c‑Met Kinase Inhibition Potency – Class‑Level vs. PF‑2341066 (Crizotinib)

The compound’s parent class (substituted pyridazine carboxamides) is reported to inhibit c‑Met with IC50 < 100 nM [1]. While a direct, head‑to‑head IC50 for methyl 4-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate has not been published, the structural presence of the unsaturated furan heterocycle at the pyridazine 6‑position is explicitly correlated in the patent with enhanced c‑Met selectivity relative to ALK, a differentiation point from the dual c‑Met/ALK inhibitor PF‑2341066 (crizotinib), which shows sub‑nanomolar c‑Met potency but limited kinase selectivity [1].

c-Met inhibition Kinase selectivity Cancer

MIF (Macrophage Migration Inhibitory Factor) Inhibition – Cross‑Study Comparison with a Structurally Related Furan‑Pyridazine Analog

A close structural analog, N‑(6‑(furan‑2‑yl)pyridazin‑3‑yl)‑2,4‑dimethoxybenzamide, which shares the furan‑2‑yl‑pyridazine core with the target compound, inhibited human MIF tautomerase activity with an IC50 of 1.23 μM [1]. Although the target compound replaces the 2,4‑dimethoxybenzamide with a piperidine‑4‑carboxamido‑benzoate linker, the conserved furan‑pyridazine fragment suggests potential MIF‑inhibitory activity, which would be absent in pyridazine analogs lacking the furan ring.

MIF inhibition Immuno-oncology Tautomerase

Structural Determinant of Selectivity – Unsaturated Heterocycle at Pyridazine 6‑Position

The patent [1] explicitly teaches that an unsaturated heterocycle (in this case furan‑2‑yl) at the pyridazine 6‑position is a key feature for achieving c‑Met selectivity over ALK. In the parent series, removal or saturation of this heterocycle resulted in a loss of selectivity, with compounds becoming equipotent or more potent against ALK. This SAR trend indicates that Methyl 4-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate, by virtue of its furan‑2‑yl substituent, is designed for c‑Met‑biased profiling, unlike saturated‑heterocycle or phenyl‑substituted analogs that exhibit broader kinase inhibition.

Kinase selectivity Structure-activity relationship c-Met vs. ALK

Optimal Application Scenarios for Methyl 4-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate Based on Quantitative Evidence


c‑Met‑Selective Phenotypic Screening in Glioblastoma and Renal Carcinoma Models

Given the class‑level evidence of c‑Met inhibition with selectivity over ALK, the compound is well‑suited for target‑validation experiments in cancers driven by c‑Met amplification, such as glioblastoma (U87‑MG) and renal cell carcinoma (Caki‑1), where the patent demonstrated pathway modulation [1]. The furan moiety should maintain selectivity, reducing ALK‑mediated background.

MIF‑Targeted Immuno‑Oncology Probe Development

The cross‑study data showing MIF tautomerase inhibition by a furan‑pyridazine analog [Section 3, Evidence 2] positions Methyl 4-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate as a potential starting point for bifunctional molecules that simultaneously engage c‑Met and MIF—a combination attractive in tumor microenvironment modulation.

Kinase Selectivity Panel Screening for SAR Expansion

Because the unsaturated furan at the pyridazine 6‑position is the key selectivity determinant [Section 3, Evidence 3], this compound serves as a reference standard in broad‑panel kinase profiling to benchmark the selectivity gain conferred by the furan vs. saturated/phenyl analogs. Procurement is justified for any laboratory expanding the pyridazine carboxamide SAR series.

Quote Request

Request a Quote for Methyl 4-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.